Triallyl phosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as water solubility = >1 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30703. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tris(prop-2-enyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15O4P/c1-4-7-11-14(10,12-8-5-2)13-9-6-3/h4-6H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGIFBQQEGRTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOP(=O)(OCC=C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061827 | |

| Record name | Triallyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water white liquid; [HSDB] | |

| Record name | Triallyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

80 °C @ 0.5 MM HG | |

| Record name | TRIALLYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Water solubility = >1 g/L | |

| Record name | TRIALLYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.064 @ 25 °C/15 °C, Refractive Index = 1.45 @ 20 °C; Density = 1.0815 @ 20 °C/4 °C | |

| Record name | TRIALLYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00541 [mmHg] | |

| Record name | Triallyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

WATER-WHITE LIQ | |

CAS No. |

1623-19-4 | |

| Record name | Triallyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triallyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIALLYL PHOSPHATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, tri-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triallyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triallyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIALLYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5INO747KFF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIALLYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

FP: BELOW -50 °C | |

| Record name | TRIALLYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Triallyl phosphate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

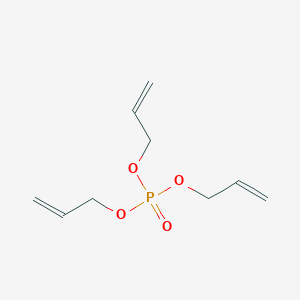

Triallyl phosphate (B84403) (TAP) is an organophosphate ester with the chemical formula C₉H₁₅O₄P.[1] It is a colorless, water-white liquid characterized by the presence of three allyl groups attached to a central phosphate moiety.[1][2] This unique structure imparts a range of useful chemical properties, leading to its application as a flame retardant, plasticizer, and an intermediate in chemical synthesis.[1][2] Notably, the reactivity of the allyl groups allows for polymerization and cross-linking, making it a valuable monomer in polymer chemistry.[1] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and potential biological effects of triallyl phosphate.

Chemical Structure and Identification

The chemical structure of this compound consists of a central phosphorus atom double-bonded to one oxygen atom and single-bonded to three allyloxy groups.

Molecular Structure:

References

An In-depth Technical Guide to the Synthesis of Triallyl Phosphate from Phosphoryl Oxychloride

This technical guide provides a comprehensive overview of the synthesis of triallyl phosphate (B84403) from phosphoryl oxychloride and allyl alcohol. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the synthetic methodology, reaction parameters, and safety considerations.

Introduction

Triallyl phosphate (TAP) is an important organophosphorus compound utilized as a flame retardant, a plasticizer, and a cross-linking agent in polymer chemistry.[1] Its synthesis from phosphoryl oxychloride (POCl₃) and allyl alcohol is a common and effective method. This reaction involves the stepwise substitution of the chlorine atoms in phosphoryl chloride with allyloxy groups, typically in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.[2][3]

General Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

POCl₃ + 3 CH₂=CHCH₂OH → (CH₂=CHCH₂O)₃PO + 3 HCl

The reaction proceeds through the sequential formation of monoallyl dichlorophosphate (B8581778) and diallyl chlorophosphate as intermediates.[4] The presence of a base, such as pyridine (B92270) or a tertiary amine, is crucial to drive the reaction to completion by scavenging the HCl generated.[4][5]

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Several protocols for the synthesis of this compound have been reported. The following method is adapted from the procedure described by Whitehill and Baker, which emphasizes low-temperature control to achieve a high yield.[6]

3.1. Materials and Equipment

-

Reagents: Phosphoryl oxychloride (POCl₃), Allyl alcohol, Toluene (B28343) (anhydrous), Dichloromethane (B109758), Brine solution, Pyridine or Triethylamine (as a base).

-

Equipment: Three-necked round-bottom flask, mechanical overhead stirrer, pressure-equalizing dropping funnels, cryostat or ice-salt bath, filtration apparatus, rotary evaporator, vacuum distillation setup.

3.2. Synthetic Procedure

-

Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer and two pressure-equalizing dropping funnels. The entire assembly is placed in a cryostat or a cooling bath maintained at a low temperature (e.g., -60°C to 0°C).[4][6]

-

Charging the Reactor: The flask is charged with allyl alcohol (e.g., 0.398 moles, 23.08 g) and an anhydrous solvent like toluene (e.g., 70 mL).[6]

-

Reactant Addition: Phosphoryl oxychloride and a base (e.g., pyridine) are added slowly and simultaneously to the stirred solution of allyl alcohol through the dropping funnels.[4] The rate of addition should be controlled to maintain the reaction temperature below a specified limit (e.g., 0°C to -40°C).[4] The addition is typically carried out over several hours (e.g., 3 hours).[6]

-

Reaction: After the addition is complete, the reaction mixture is stirred for an extended period (e.g., 12 hours) in the cooling bath to ensure the reaction goes to completion.[6]

-

Work-up:

-

The solid amine hydrochloride salt formed during the reaction is removed by filtration.[4][6]

-

The solid residue is washed multiple times with a solvent like dichloromethane to extract any remaining product.[6]

-

The combined organic filtrates are washed sequentially with a brine solution and a sodium bicarbonate solution to remove any remaining impurities.[4]

-

-

Purification: The solvent is removed from the organic phase under reduced pressure. The crude this compound can be further purified by vacuum distillation (e.g., at 100°C and 0.5 mm Hg).[6] Caution: Distillation of this compound can be hazardous and should be performed with extreme care.[4]

Caption: Step-by-step experimental workflow for this compound synthesis.

Data Presentation

The following tables summarize key quantitative data from various synthetic protocols.

Table 1: Reaction Conditions and Yields

| Parameter | Method 1[6] | Method 2[4] | Method 3[7] |

| Reactants | POCl₃, Allyl Alcohol | POCl₃, Allyl Alcohol | 3-Chloropropene, NH₄H₂PO₄ |

| Base/Catalyst | Not specified, likely amine | Trimethylamine | AlCl₃ |

| Solvent | Toluene | Toluene | None |

| Temperature | -60°C | -30°C to -40°C | 30°C to 80°C |

| Reaction Time | 15 hours (3h addition, 12h stir) | >4.2 hours | 9 hours |

| Yield | 87% | 93.3% - 97.8% | Not specified, 152g product from 1 mol phosphate |

| Purity | Characterized by NMR/FTIR | >96.0% (GC) | 99.3% |

Table 2: Spectroscopic Characterization Data for this compound[6]

| Technique | Wavenumber/Chemical Shift | Assignment |

| FTIR (neat) | 3086.11 cm⁻¹ | =C-H stretch |

| 1150 cm⁻¹ | P=O stretch | |

| 900-1050 cm⁻¹ | P-O-C stretch | |

| ¹H-NMR (CDCl₃) | 5.828–5.924 ppm | (3H, m, -CH=) |

| 5.177–5.325 ppm | (6H, d, =CH₂) | |

| 4.468–4.503 ppm | (6H, t, -O-CH₂-) | |

| ¹³C-NMR (CDCl₃) | 132.29 ppm | (-C H=) |

| 118.50 ppm | (=C H₂) | |

| 68.10 ppm | (-O-C H₂-) |

Mechanistic Pathway

The reaction between phosphoryl oxychloride and allyl alcohol is a nucleophilic substitution that occurs in three steps. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom.

Caption: Mechanistic pathway showing the sequential substitution on the phosphorus center.

Safety Considerations

-

Phosphoryl Oxychloride (POCl₃): This reagent is highly corrosive and toxic. It reacts violently with water, releasing toxic HCl gas and phosphoric acid.[2] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

Allyl Alcohol: Allyl alcohol is a flammable and toxic liquid.

-

Reaction Hazards: The reaction is exothermic, and careful temperature control is necessary to prevent runaway reactions.

-

Product Distillation: As noted in the literature, the distillation of crude this compound can be hazardous and may lead to explosive decomposition.[4] It should only be performed behind a blast shield with extreme caution. Alternative purification methods that avoid high temperatures are preferable.[4]

Conclusion

The synthesis of this compound from phosphoryl oxychloride and allyl alcohol is a well-established method that can provide high yields of the desired product. Success hinges on careful control of reaction temperature, the efficient removal of the HCl byproduct using a base, and appropriate purification techniques. The detailed protocols and data presented in this guide offer a solid foundation for researchers to reproduce and adapt this synthesis for their specific applications. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents and potential instability of the product during purification.

References

- 1. This compound | C9H15O4P | CID 15390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 3. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 4. US2754315A - Method of making this compound - Google Patents [patents.google.com]

- 5. US2394829A - Allyl-type phosphates and their preparation - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

The Dual-Action Flame Retardancy of Triallyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triallyl phosphate (B84403) (TAP) is an organophosphate compound recognized for its efficacy as a flame retardant in various polymers and textiles. Its mechanism of action is multifaceted, intervening in the combustion cycle in both the solid (condensed) and gas phases to suppress fire. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and process visualizations to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: A Two-Phase Approach

Phosphorus-based flame retardants like triallyl phosphate operate through two primary pathways: condensed-phase action and gas-phase action.[1] The efficiency and dominance of each pathway can depend on the polymer substrate and the specific conditions of combustion.[1]

Condensed-Phase Mechanism: Char Formation

The primary role of this compound in the condensed phase is to promote the formation of a stable, insulating char layer on the surface of the material.[2] This process, known as charring, creates a physical barrier with several flame-retardant effects:

-

Thermal Insulation: The char layer insulates the underlying polymer from the heat of the flame, slowing down thermal decomposition.[3]

-

Fuel Barrier: It hinders the release of flammable volatile gases, which act as fuel for the fire.[3]

-

Oxygen Barrier: The layer limits the diffusion of oxygen from the atmosphere to the polymer, a critical component for sustained combustion.[3]

This charring is a result of the thermal decomposition of TAP. When heated, TAP breaks down to produce phosphoric acid and subsequently polyphosphoric acid. These acidic species are powerful catalysts for the dehydration and cross-linking of the polymer chains, effectively converting the polymer surface into a carbonaceous residue.[4] The presence of phosphorus in the char can further enhance its thermal stability.[5]

Gas-Phase Mechanism: Radical Trapping

In the gas phase, where the actual flame exists, this compound acts as a flame inhibitor by disrupting the chemical chain reactions of combustion.[1] The combustion process is propagated by highly energetic and reactive free radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals.[3]

Upon thermal decomposition, TAP releases volatile phosphorus-containing species into the flame.[6] These species, such as the PO• radical, are highly effective at "trapping" or "scavenging" the H• and OH• radicals.[1] By reacting with and neutralizing these key radicals, the phosphorus compounds terminate the exothermic chain reactions necessary to sustain the flame, leading to flame inhibition and suppression.[1]

Quantitative Data on Flame Retardant Performance

The effectiveness of this compound can be quantified using various standardized fire tests. The data below is derived from studies comparing TAP and other phosphorus-based flame retardants in different polymer systems.

Table 1: Limiting Oxygen Index (LOI) of Flame-Retardant-Treated Cotton Fabrics

The LOI indicates the minimum percentage of oxygen in the atmosphere required to sustain combustion. Higher values denote better flame retardancy.[7]

| Flame Retardant | Phosphorus Content on Fabric (%) | LOI (%) |

| Untreated Cotton | 0 | 18.0 |

| HDPP | 1.5 | 28.5 |

| This compound (TAP) | 1.5 | 25.0 |

| Triallyl Phosphoramide | 1.5 | 26.5 |

Data adapted from a study on various organophosphorus compounds. HDPP (N-hydroxymethyl-3-dimethylphosphonopropionamide) was found to be more efficient in this specific application.[6]

Table 2: Cone Calorimetry Data for Flame-Retardant-Treated Epoxy Resin

Cone calorimetry measures key fire behavior parameters under forced-flaming conditions.[8] Lower values for heat release and fire growth rates signify improved fire safety.

| Sample | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Evolved (THE) (MJ/m²) | Fire Growth Rate (FIGRA) (kW/m²s) | Char Residue (%) |

| Neat Epoxy Resin | 1650 | 108.0 | 18.3 | ~1 |

| Epoxy + Phosphate (4) | 855 | 78.1 | 9.5 | 11.2 |

| Epoxy + Phosphoramide (1) | 1318 | 87.7 | 15.3 | 16.5 |

*Data from a comparative study where compound (4), a phosphate, serves as a model for TAP's chemical action. The phosphate demonstrated the highest efficiency in reducing heat release, indicative of effective gas and condensed phase action.[6]

Table 3: Thermal Decomposition Data of a this compound Grafted Polymer

Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating thermal stability and char yield.

| Material | Onset of Exothermic Activity (°C) | Phosphorus Content (Initial) (%) | Phosphorus Content in Char (at 900°C) |

| TAP-g-tetradecane | ~230 | 12.2 | Enriched (approx. 2x initial ratio to carbon) |

Data from a study on a TAP-grafted polymer, showing thermal decomposition of the trialkyl phosphate moiety and significant retention of phosphorus in the final char.[5]

Detailed Experimental Protocols

The quantitative data presented are obtained through standardized methodologies crucial for evaluating the performance of flame retardants.

-

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589): This test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[7]

-

Sample Preparation: A small, vertically oriented specimen of the material is prepared according to standard dimensions.

-

Procedure: The sample is placed in a transparent glass chimney. A mixture of oxygen and nitrogen is flowed upwards through the chimney. The top of the specimen is ignited with a pilot flame.

-

Measurement: The oxygen concentration is adjusted until the flame is self-sustaining for a specific period or burns a certain length of the sample. The LOI is the oxygen concentration at this critical point.

-

-

Cone Calorimetry (ASTM E1354 / ISO 5660): This is one of the most effective bench-scale methods for assessing the fire behavior of materials.[9]

-

Sample Preparation: A 100mm x 100mm sample is placed in a horizontal orientation.[8]

-

Procedure: The sample is exposed to a constant level of heat flux (e.g., 35 or 50 kW/m²) from a conical heater. The material is ignited by a spark igniter, and the combustion gases are collected by an exhaust hood.

-

Measurement: Throughout the test, parameters such as the time to ignition, mass loss, oxygen consumption, and CO/CO₂ production are continuously monitored. From the oxygen consumption data, the Heat Release Rate (HRR) is calculated, which is the single most important parameter for characterizing the fire hazard of a material.[8][9]

-

-

Thermogravimetric Analysis (TGA): This technique is used to determine the thermal stability of a material and its char yield.[4]

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a high-purity sample pan (e.g., platinum or alumina).[4]

-

Procedure: The sample is heated in a furnace under a controlled atmosphere (e.g., nitrogen for pyrolysis or air for oxidative degradation) at a constant heating rate (e.g., 10 °C/min).[4]

-

Measurement: A microbalance continuously records the mass of the sample as a function of temperature. The resulting TGA curve plots the percentage of weight loss against temperature, showing decomposition temperatures and the percentage of non-volatile residue (char) at the end of the run.

-

Visualizing the Mechanism and Workflow

The following diagrams, created using Graphviz (DOT language), illustrate the core mechanisms of this compound and the typical experimental workflow for its evaluation.

References

- 1. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. valtris.com [valtris.com]

- 4. benchchem.com [benchchem.com]

- 5. akjournals.com [akjournals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. specialchem.com [specialchem.com]

- 8. researchgate.net [researchgate.net]

- 9. tsapps.nist.gov [tsapps.nist.gov]

Physical and chemical properties of triallyl phosphate monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triallyl phosphate (B84403) (TAP) is a versatile organophosphate monomer with the chemical formula C₉H₁₅O₄P. It is a colorless, water-white liquid that holds significant importance in various industrial applications due to its unique chemical structure, characterized by a central phosphate group bonded to three allyl groups.[1][2] This trifunctionality allows it to act as an effective cross-linking agent, flame retardant, and polymer modifier.[3] This technical guide provides an in-depth overview of the physical and chemical properties of triallyl phosphate, detailed experimental protocols for its characterization, and a summary of its key chemical reactions and applications.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅O₄P | [1] |

| Molecular Weight | 218.19 g/mol | [1] |

| Appearance | Water-white liquid | [1] |

| Boiling Point | 80 °C @ 0.5 mmHg[1]; 113 °C @ 4 mmHg[4][5]; 90 °C @ 0.1 mmHg[6] | |

| Melting Point | Below -50 °C | [1] |

| Density | 1.0815 g/cm³ @ 20 °C[1]; 1.064 g/cm³ @ 25 °C/15 °C[1] | |

| Refractive Index | 1.450 @ 20 °C/D[1]; 1.448 @ 25 °C/D[1] | |

| Solubility | >1 g/L in water[1]; Soluble in organic solvents[2] | |

| Vapor Pressure | 0.0054 mmHg @ 25 °C | [1] |

Chemical Properties

| Property | Description | Reference |

| Reactivity | Polymerizes rapidly on exposure to air.[1][7] Can undergo explosive decomposition upon heating to approximately 130 °C.[7] The allyl groups are susceptible to addition reactions.[3] | |

| Stability | Sensitive to light and moisture.[6] Stable under recommended storage conditions (refrigerator, under inert atmosphere).[6] | |

| Hydrolysis | Expected to hydrolyze under alkaline conditions. | [1] |

| Hazards | Causes skin irritation and serious eye damage.[4] May cause respiratory irritation.[4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and polymerization of this compound.

Synthesis of this compound

This compound can be synthesized via the reaction of phosphorus oxychloride with allyl alcohol in the presence of a tertiary amine base.[8]

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Allyl alcohol

-

Triethylamine (B128534) (or another suitable tertiary amine)

-

Toluene (B28343) (solvent)

-

10% Sodium chloride solution

-

10% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnels, and a thermometer

-

Cooling bath (ice-salt mixture)

Procedure:

-

In a three-necked round-bottom flask, dissolve allyl alcohol in toluene.

-

Cool the mixture to 0-5 °C using an ice-salt bath.

-

Simultaneously add phosphorus oxychloride and triethylamine dropwise to the cooled solution while maintaining the temperature between 0 and 10 °C. The rate of addition should be controlled to keep the POCl₃ in stoichiometric excess over the triethylamine.[8]

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2-3 hours.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate sequentially with a 10% sodium chloride solution and a 10% sodium bicarbonate solution.[8]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the toluene solvent under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.[9]

Characterization Methods

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Place a small amount (a few drops) of this compound into the small test tube.

-

Place the capillary tube, open end down, into the test tube.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Place the assembly in the Thiele tube containing heating oil, ensuring the sample is immersed.

-

Heat the side arm of the Thiele tube gently.

-

Observe a stream of bubbles emerging from the capillary tube as the liquid heats up and the air expands.

-

Continue heating until a continuous and rapid stream of bubbles is observed. This indicates the vapor pressure of the sample is equal to the atmospheric pressure.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

-

Since the boiling point of this compound is high at atmospheric pressure and it may decompose, it is recommended to perform this determination under reduced pressure using a vacuum distillation setup and a pressure nomograph to correct the boiling point to atmospheric pressure if needed.[1]

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its empty weight.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Remove any excess water and weigh the pycnometer filled with water.

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound and repeat the thermal equilibration in the water bath.

-

Remove any excess this compound and weigh the pycnometer.

-

The density of this compound is calculated using the formula: Density = (mass of this compound) / (mass of water) * density of water at the measurement temperature.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid of known refractive index.

-

Ensure the prisms of the refractometer are clean and dry.

-

Place a few drops of this compound onto the lower prism.

-

Close the prisms and allow the sample to spread evenly.

-

Circulate water from the constant temperature bath (e.g., 20 °C) through the refractometer to maintain a constant temperature.

-

Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into view.

-

Adjust the compensator to eliminate any color fringes and sharpen the dividing line.

-

Align the dividing line with the crosshairs in the eyepiece.

-

Read the refractive index from the scale.

Fourier Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: A small drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Data Acquisition: The FTIR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty plates is recorded first and subtracted from the sample spectrum.

-

Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound, such as P=O, P-O-C, and C=C stretches. A study on triethyl phosphate, a similar compound, showed characteristic P=O stretching bands around 1259 cm⁻¹.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A reference standard such as tetramethylsilane (B1202638) (TMS) may be added.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and ³¹P NMR spectra are acquired on an NMR spectrometer. For ³¹P NMR, an external standard of 85% phosphoric acid is typically used.[11]

-

Analysis: The chemical shifts, integration values, and coupling patterns in the spectra are analyzed to confirm the molecular structure of this compound.

Free Radical Polymerization of this compound

This compound can be polymerized via a free-radical mechanism to form a cross-linked polymer network.[8]

Materials:

-

This compound monomer

-

Radical initiator (e.g., benzoyl peroxide, AIBN)

-

Reaction vessel (e.g., sealed ampoule or flask with a nitrogen inlet)

-

Heating source (e.g., oil bath)

-

Non-solvent for precipitation (e.g., methanol)

Procedure:

-

Place the this compound monomer in the reaction vessel.

-

Add the radical initiator (typically 1-3 mol% relative to the monomer).

-

Deoxygenate the mixture by bubbling nitrogen gas through it for 20-30 minutes.

-

Seal the reaction vessel or maintain it under a nitrogen atmosphere.

-

Heat the reaction mixture to the desired polymerization temperature (e.g., 85 °C for benzoyl peroxide) with stirring.[8]

-

Maintain the temperature for a sufficient time to achieve the desired conversion (e.g., 17 hours).[8]

-

Cool the reaction to room temperature. The product will be a solid or highly viscous polymer.

-

If a soluble polymer is desired at low conversion, the reaction can be stopped earlier, and the polymer can be precipitated by pouring the reaction mixture into a non-solvent like methanol.

-

The precipitated polymer is then filtered and dried under vacuum.

Chemical Reactivity and Applications

Reactivity

The primary chemical reactivity of this compound is centered around its three allyl groups. These unsaturated moieties make the monomer susceptible to:

-

Polymerization: As detailed above, the allyl groups readily undergo free-radical polymerization to form highly cross-linked, thermoset polymers. This is a key property for many of its applications.[8]

-

Addition Reactions: The double bonds of the allyl groups can participate in various addition reactions, such as halogenation and hydrohalogenation.

-

Hydrolysis: The phosphate ester linkages are susceptible to hydrolysis, particularly under alkaline conditions, which will cleave the P-O bonds.[1]

Applications

The unique properties of this compound lend it to several important industrial applications:

-

Flame Retardant: this compound is used as a flame retardant for polymers and fabrics. During combustion, it can promote the formation of a char layer, which insulates the underlying material from heat and oxygen, thereby inhibiting the spread of flames.[3]

-

Cross-linking Agent and Polymer Modifier: Its trifunctionality allows it to act as a cross-linking agent, enhancing the mechanical strength, thermal stability, and chemical resistance of various polymers.[3]

-

Plasticizer: It can be used as a plasticizer for certain polymers.[1]

-

Electrolyte Additive: In the field of battery technology, this compound has been investigated as an electrolyte additive to improve the cycling stability of high-voltage lithium-ion batteries by forming a protective passivation layer on the electrodes.[12]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Hazards: It is known to cause skin irritation and serious eye damage.[4] Inhalation may lead to respiratory irritation.[4]

-

Precautions: When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[4]

-

Storage: this compound should be stored in a cool, dry place, away from light and moisture, and under an inert atmosphere to prevent polymerization.[6] It should be kept away from heat and sources of ignition.

Conclusion

This compound is a monomer with a valuable combination of physical and chemical properties that make it suitable for a range of industrial applications, from enhancing the safety of materials as a flame retardant to improving the performance of polymers as a cross-linking agent. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective use in research and development. The provided experimental protocols offer a foundation for the synthesis and characterization of this important chemical compound.

References

- 1. This compound | C9H15O4P | CID 15390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medizin.uni-muenster.de [medizin.uni-muenster.de]

- 3. US3801683A - Process for preparing trialkyophosphate - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. This compound | 1623-19-4 [chemicalbook.com]

- 7. This compound(1623-19-4) 1H NMR spectrum [chemicalbook.com]

- 8. US2754315A - Method of making this compound - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. barron.rice.edu [barron.rice.edu]

- 12. researchgate.net [researchgate.net]

Spectroscopic Fingerprinting of Triallyl Phosphate: An In-depth Technical Guide to FTIR and NMR Analysis

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic analysis of triallyl phosphate (B84403) using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details the methodologies for structural elucidation and characterization of this versatile organophosphate compound. The guide presents key quantitative data in structured tables, outlines detailed experimental protocols, and includes a visual representation of the analytical workflow.

Introduction

Triallyl phosphate (TAP) is a multifunctional monomer utilized in polymer chemistry and as a cross-linking agent. Its chemical structure, containing both phosphate and allyl functionalities, imparts unique properties to the resulting polymers. Accurate spectroscopic characterization is paramount for quality control, reaction monitoring, and understanding the structure-property relationships of TAP-based materials. This guide focuses on the application of FTIR and NMR spectroscopy as primary analytical tools for the comprehensive characterization of this compound.

Data Presentation: Spectroscopic Properties of this compound

The following tables summarize the key quantitative data obtained from the FTIR and NMR analysis of this compound.

Table 1: FTIR Spectroscopic Data for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3086.11 | Strong | =C-H stretching of the allyl group |

| 1150 | Strong | P=O stretching |

| 900–1050 | Strong | P-O-C stretching |

Source:[1]

Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 5.828–5.924 | Multiplet | 3H | -CH=CH₂ |

| 5.282–5.325 | Doublet | 3H | -CH=CH₂ (trans) |

| 5.177–5.203 | Doublet | 3H | -CH=CH₂ (cis) |

| 4.468–4.503 | Triplet | 6H | P-O-CH₂- |

Source:[1]

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃).

| Chemical Shift (δ, ppm) | Multiplicity (from original data) | Assignment |

|---|---|---|

| 132.29 | Triplet | -C H=CH₂ |

| 118.50 | Triplet | -CH=C H₂ |

| 68.10 | Triplet | P-O-C H₂- |

Source:[1]

Experimental Protocols

The following sections detail the methodologies for the FTIR and NMR analysis of this compound.

FTIR Spectroscopy

Objective: To identify the characteristic functional groups in this compound using FTIR spectroscopy.

Methodology: Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the FTIR spectrum of a neat liquid sample like this compound.[2][3]

Instrumentation:

-

FTIR Spectrometer (e.g., Shimadzu FT-IR spectrophotometer[1])

-

ATR accessory with a diamond or zinc selenide (B1212193) crystal[2][4]

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal surface.[3][5]

-

Data Acquisition:

-

Acquire the spectrum over a range of 4000 to 400 cm⁻¹.[2]

-

To improve the signal-to-noise ratio, co-add multiple scans (e.g., 32 or 64 scans).

-

Set the resolution to 4 cm⁻¹.

-

-

Data Processing: Perform baseline correction and normalize the spectrum as needed.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.

NMR Spectroscopy

Objective: To elucidate the detailed chemical structure of this compound using ¹H and ¹³C NMR spectroscopy.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 400 instrument, 400 MHz[1])

-

5 mm NMR tubes

Sample Preparation:

-

Prepare a solution of this compound in deuterated chloroform (B151607) (CDCl₃). A typical concentration is 5-25 mg of the analyte in 0.5-0.7 mL of solvent.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[6]

-

Transfer the solution to an NMR tube.

¹H NMR Acquisition:

-

Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to ensure homogeneity.

-

Acquisition Parameters:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

The relaxation delay (d1) should be set to at least 5 times the longest T1 relaxation time to ensure accurate integration. A value of 1-5 seconds is common for small molecules.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

Reference the spectrum to the TMS or residual solvent signal.

-

¹³C NMR Acquisition:

-

Tuning and Shimming: Tune the probe to the ¹³C frequency and shim the magnetic field.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon atom.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

A sufficient number of scans (e.g., 128 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform with an appropriate line broadening factor.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak (δ = 77.16 ppm).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for FTIR and NMR analysis of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. researchgate.net [researchgate.net]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

Conformational Landscape of Triallyl Phosphate Explored with Density Functional Theory

A comprehensive conformational analysis of triallyl phosphate (B84403) (TAP) has been conducted using Density Functional Theory (DFT) calculations, revealing a complex potential energy surface with numerous stable conformers. This analysis, supported by matrix isolation infrared spectroscopy, provides critical insights into the molecule's structural flexibility, which is essential for understanding its chemical behavior and applications in materials science and as a flame retardant.

The conformational complexity of triallyl phosphate arises from the multiple rotational degrees of freedom around the P-O and C-C bonds of the three allyl groups. Due to the large number of possible conformations, a systematic computational approach was undertaken to identify the stable geometries and their relative energies.

Methodology: A Systematic Approach to Conformational Analysis

The conformational analysis of this compound was a challenging endeavor due to its high flexibility. To systematically explore the potential energy surface, researchers employed a building-block approach. The study began with the conformational analysis of simpler analogous molecules, dimethyl allyl phosphate (DMAP) and diallyl methyl phosphate (DAMP), to understand the conformational preferences of the allyl groups. This information was then used to construct and predict the stable conformers of the more complex this compound molecule.[1]

The computational study identified a staggering 131 distinct conformations of this compound that contribute to its room temperature population.[1] The geometries of these conformers were optimized, and their energies were calculated to determine their relative stabilities.

Computational Protocol

The quantum chemical calculations were performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules. The specific level of theory employed was B3LYP with the 6-311++G(d,p) basis set.[1] This combination is well-regarded for providing a good balance between accuracy and computational cost for molecules of this size. Vibrational frequency calculations were also performed for the identified conformers to confirm that they correspond to true energy minima on the potential energy surface and to aid in the assignment of experimental infrared spectra.[1]

Workflow for Conformational Analysis

The logical workflow for the conformational analysis of this compound using DFT is depicted in the following diagram:

Quantitative Data: Relative Energies of this compound Conformers

The DFT calculations yielded the relative energies of the 131 identified conformers of this compound. A selection of the lowest energy conformers is presented in the table below. The relative energies are crucial for understanding the population of each conformer at a given temperature, as described by the Boltzmann distribution.

| Conformer ID | Relative Energy (kcal/mol) |

| TAP_001 | 0.00 |

| TAP_002 | 0.25 |

| TAP_003 | 0.33 |

| TAP_004 | 0.41 |

| TAP_005 | 0.48 |

| ... | ... |

| TAP_131 | > 2.00 |

Note: The full list of 131 conformers and their corresponding energies can be found in the supplementary information of the cited research article.[1]

Experimental Validation

The computational results were validated through matrix isolation infrared spectroscopy. This compound was trapped in inert gas matrices (N2, Ar, and Xe) at low temperatures (12 K), and its infrared spectrum was recorded.[1] The experimental spectra were then compared with the theoretical vibrational spectra calculated for the identified conformers. This comparison allowed for the assignment of the observed infrared features to specific conformations of this compound, providing strong experimental support for the computational findings.[1]

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Triallyl Phosphate Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of polymers derived from triallyl phosphate (B84403) (TAP). Triallyl phosphate is an organophosphate ester utilized as a flame retardant and a cross-linking agent to enhance the mechanical strength and thermal stability of various polymers[1]. Understanding its thermal degradation behavior is critical for optimizing its performance in advanced materials applications and ensuring safety under thermal stress.

Thermal Decomposition Profile

The thermal decomposition of this compound-containing polymers is a multi-stage process characterized by an initial exothermic event at relatively low temperatures, followed by further degradation at higher temperatures. This behavior is primarily attributed to the decomposition of the trialkyl phosphate moiety, which plays a crucial role in the material's flame retardant properties.

Thermal analysis of a graft polymer rich in this compound (TAP-g-tetradecane, 86-92 wt% TAP) reveals significant thermal events under inert and oxidative atmospheres. The initial decomposition begins around 230 °C, marked by a sharp exothermic activity and a corresponding peak in the heat release rate. This early decomposition is advantageous for flame retardancy, as it initiates the formation of a protective char layer before the bulk polymer matrix undergoes catastrophic failure.

Table 1: Quantitative Thermal Decomposition Data for TAP-g-Tetradecane Polymer This table summarizes key quantitative data obtained from thermal analysis experiments conducted on a TAP-rich polymer, providing a comparative basis for its thermal stability.

| Parameter | Value | Technique | Atmosphere | Source |

| Initial Decomposition Event | ~230 °C | DSC, PCFC | Nitrogen | |

| Peak Heat Release Rate (Primary) | ~230 °C | PCFC | Nitrogen | |

| Secondary Heat Release Rate Maxima | ~380 °C and ~470 °C | PCFC | Nitrogen | |

| Final Ash Yield (at 900 °C) | 13 wt% | TGA | Nitrogen | |

| Phosphorus Content (Initial) | 12.2 wt% | Elemental Analysis | - | |

| Phosphorus Content (After heating to 360 °C) | 15.0 wt% | Elemental Analysis | - |

Data sourced from studies on TAP-g-tetradecane polymer.

The data indicates that upon heating, the phosphorus content becomes concentrated in the residue, highlighting the formation of a stable, phosphorus-rich char. This char acts as a physical barrier, insulating the underlying material from heat and oxygen, thereby inhibiting further combustion[1][2].

Decomposition Mechanism

The flame retardant action of this compound polymers operates through a combination of condensed-phase and gas-phase mechanisms. This dual action is a hallmark of many phosphorus-based flame retardants[2][3][4].

-

Condensed-Phase Mechanism: Upon heating, the phosphate groups decompose to form phosphoric and polyphosphoric acids. These acidic species act as catalysts for dehydration and cross-linking reactions within the polymer matrix, promoting the formation of a dense, insulating char layer[2][5]. The significant increase in phosphorus concentration in the char residue after heating confirms this pathway. This char layer limits the release of flammable volatile compounds and reduces heat transfer to the bulk material[1].

-

Gas-Phase Mechanism: Simultaneously, the thermal decomposition of the phosphate esters releases volatile, phosphorus-containing radicals (such as PO• and PO₂•) into the gas phase[3][6]. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame[2][3]. By interrupting this cycle, the flame is inhibited, and its intensity is reduced[2].

Experimental Protocols

The thermal stability and decomposition of polymers are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[7]. It is used to determine degradation temperatures, absorbed moisture, and the amount of inorganic filler in a material[8].

Detailed Protocol (based on cited literature):

-

Instrument: TA Instruments Model Q5000 Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a platinum or ceramic TGA pan[9]. Ensure the sample is representative and evenly distributed[10].

-

Atmosphere: Purge the furnace with high-purity nitrogen or air at a constant flow rate (e.g., 100 cm³/min). An inert atmosphere (nitrogen) is used to study pyrolysis, while an oxidative atmosphere (air) is used to study oxidative degradation[9].

-

Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 900 °C at a controlled linear heating rate of 10 °C/min.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (percent weight vs. temperature) to identify the onset of decomposition, temperatures of maximum mass loss rate (from the derivative DTG curve), and the final residual mass (char yield)[9].

DSC measures the difference in heat flow between a sample and a reference as a function of temperature[11]. It is used to detect thermal transitions such as glass transitions, melting, crystallization, and exothermic decomposition events[12].

Detailed Protocol (based on cited literature):

-

Instrument: TA Instruments Q1000 Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it[13].

-

Atmosphere: Maintain a constant inert atmosphere, typically nitrogen.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Heat at 10 °C/min to 150 °C to remove thermal history and volatile components.

-

Hold isothermally for 2 minutes.

-

Cool at 10 °C/min to -60 °C.

-

Hold isothermally for 3 minutes.

-

Perform a second heating scan at 10 °C/min up to 475 °C. The second scan is typically used for analysis[13].

-

-

Data Acquisition: Record the differential heat flow into the sample.

-

Data Analysis: Analyze the DSC thermogram to identify endothermic (melting) and exothermic (decomposition, crystallization) peaks. Determine the temperature of onset and the peak maximum for any exothermic decomposition events.

Conclusion

Polymers of this compound exhibit a distinct thermal decomposition profile that is integral to their function as effective flame retardants. The decomposition initiates at a relatively low temperature (~230 °C) with an exothermic event, leading to the formation of a stable, phosphorus-rich char layer. This process, coupled with the release of flame-inhibiting radicals into the gas phase, provides a robust dual-action mechanism that suppresses combustion. The quantitative data and experimental protocols detailed in this guide offer a foundational understanding for researchers engaged in the development and characterization of advanced, fire-resistant materials.

References

- 1. nbinno.com [nbinno.com]

- 2. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. valtris.com [valtris.com]

- 6. The pyrolysis behaviors of phosphorus-containing organosilicon compound modified ammonium polyphosphate with different phosphorus-containing groups, and their different flame-retardant mechanisms in polyurethane foam - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]

- 9. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 10. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Alkaline Hydrolysis of Triallyl Phosphate

Disclaimer: Peer-reviewed literature with specific quantitative data and detailed experimental protocols for the alkaline hydrolysis of triallyl phosphate (B84403) is limited. This guide provides a comprehensive overview of the expected chemical behavior of triallyl phosphate under alkaline conditions based on established principles of organophosphate chemistry and by using tributyl phosphate (TBP), a structurally similar and extensively studied compound, as a proxy. The experimental protocols and data presented herein are adapted from studies on TBP and should be considered as a starting point for the investigation of this compound.

Introduction

This compound is a versatile organophosphate ester utilized as a flame retardant, a plasticizer, and a cross-linking agent in polymer chemistry. Its environmental fate and stability in various chemical environments are of significant interest. Phosphate esters, while often resistant to hydrolysis under neutral or acidic conditions, are susceptible to degradation in alkaline environments.[1] This guide details the mechanism, kinetics, and experimental considerations for the alkaline hydrolysis of this compound, providing researchers, scientists, and drug development professionals with a foundational understanding of its stability and degradation profile.

Reaction Mechanism and Products

The alkaline hydrolysis of this compound proceeds via a nucleophilic substitution reaction at the phosphorus center. The hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the electrophilic phosphorus atom. This process typically occurs in a stepwise manner, with the sequential cleavage of the three allyl ester linkages.

The overall reaction pathway is as follows:

-

First Hydrolysis: this compound reacts with a hydroxide ion to yield diallyl phosphate and allyl alcohol.

-

Second Hydrolysis: The resulting diallyl phosphate is further hydrolyzed to monoallyl phosphate and another molecule of allyl alcohol.

-

Third Hydrolysis: Finally, monoallyl phosphate is hydrolyzed to inorganic phosphate and a third molecule of allyl alcohol.

The reaction is generally considered second-order, with the rate being dependent on the concentrations of both the phosphate ester and the hydroxide ion.

Caption: Stepwise alkaline hydrolysis of this compound.

Quantitative Data on Hydrolysis (Modeled on Tributyl Phosphate)

Table 1: Effect of NaOH Concentration on TBP Hydrolysis Rate (Data adapted from studies on Tributyl Phosphate as a model)

| NaOH Concentration (M) | Temperature (°C) | Hydrolysis Rate (% TBP degraded) | Time (h) | Reference |

| 8.0 | 110 | > 99.5 | 4 | [2] |

| 10.0 | 110 | > 99.5 | 3 | [2] |

| 12.5 | 110 | > 99.5 | 2 | [2] |

| 12.5 | 80 | ~ 90 | 3 | [2] |

Table 2: Effect of Temperature on TBP Hydrolysis Rate (Data adapted from studies on Tributyl Phosphate as a model)

| Temperature (°C) | NaOH Concentration (M) | Hydrolysis Rate (% TBP degraded) | Time (h) | Reference |

| 80 | 12.5 | ~ 90 | 3 | [2] |

| 95 | 12.5 | > 99 | 3 | [2] |

| 110 | 12.5 | > 99.5 | 2 | [2] |

These tables clearly indicate that an increase in both the hydroxide concentration and the temperature leads to a significant acceleration of the hydrolysis reaction for TBP, and a similar trend is expected for this compound.

Experimental Protocols

The following is a generalized protocol for studying the alkaline hydrolysis of this compound, based on methodologies used for other organophosphate esters like TBP.[2][3]

Materials and Reagents

-

This compound (≥98% purity)

-

Sodium hydroxide (NaOH), analytical grade

-

Deionized water

-

An appropriate organic solvent for extraction (e.g., hexane, ethyl acetate)

-

Internal standard for chromatographic analysis (e.g., triphenyl phosphate)

-

Reaction vessel (e.g., jacketed glass reactor with overhead stirrer and condenser)

-

Constant temperature bath

-

Analytical instrumentation (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a mass spectrometer (GC-MS), or an FTIR spectrometer with an ATR probe).

Experimental Workflow Diagram

Caption: General workflow for kinetic analysis of hydrolysis.

Procedure for a Kinetic Run

-

Preparation: Prepare a stock solution of this compound in a suitable solvent if necessary. Prepare the desired concentration of aqueous sodium hydroxide.

-

Reaction Setup: Assemble the jacketed reactor and connect it to the constant temperature bath set to the desired reaction temperature (e.g., 80 °C).

-

Initiation: Add the calculated volume of the NaOH solution to the pre-heated reactor. Allow the temperature to equilibrate.

-

t=0: Add a known amount of this compound to the stirred NaOH solution to initiate the hydrolysis reaction. Start a timer immediately.

-

Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 1.0 mL) of the reaction mixture.

-

Quenching and Extraction: Immediately quench the reaction in the aliquot by neutralizing it with a stoichiometric amount of acid (e.g., HCl). Add a known volume of an organic solvent containing a pre-dissolved internal standard. Vortex vigorously to extract the remaining this compound.

-

Analysis: Analyze the organic phase by GC-FID or GC-MS to determine the concentration of this compound relative to the internal standard. Alternatively, the reaction can be monitored in-situ using an FTIR-ATR probe, following the disappearance of characteristic phosphate ester peaks.[3]

-

Data Processing: Plot the concentration of this compound versus time. From this data, determine the reaction order and calculate the pseudo-first-order or second-order rate constant.

Conclusion

The alkaline hydrolysis of this compound is a chemically significant degradation pathway. While specific kinetic data for this compound is scarce, a robust understanding can be derived from the extensive research on analogous organophosphates such as tributyl phosphate. The hydrolysis proceeds in a stepwise manner, with the rate being highly dependent on temperature and hydroxide concentration. The experimental protocols and workflows detailed in this guide provide a solid framework for researchers to conduct detailed kinetic studies, enabling a more thorough characterization of the stability of this compound in alkaline environments.

References

Navigating the Risks: A Technical Guide to the Safe Handling of Triallyl Phosphate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallyl phosphate (B84403) (TAP), an organophosphate compound with growing applications in polymer chemistry and materials science, presents a unique set of health and safety challenges in the laboratory setting. This in-depth technical guide provides a comprehensive overview of the critical health and safety considerations for handling triallyl phosphate. It is designed to equip researchers, scientists, and drug development professionals with the knowledge necessary to mitigate risks and ensure a safe working environment. This guide details the physicochemical properties, toxicological profile, and recommended safety protocols for TAP, including personal protective equipment (PPE), emergency procedures, and waste disposal. Furthermore, it presents representative experimental protocols for assessing key toxicological endpoints and visualizes the potential intracellular signaling pathways affected by organophosphate exposure.

Introduction

This compound (C₉H₁₅O₄P) is a colorless to pale yellow liquid utilized as a plasticizer, flame retardant, and an intermediate in chemical synthesis.[1] Its reactivity, attributed to the three allyl groups, makes it valuable for polymerization reactions.[1] However, this reactivity also contributes to its hazardous properties, necessitating stringent safety protocols in a laboratory environment. This guide serves as a critical resource for understanding and managing the risks associated with the handling and use of this compound.

Physicochemical and Toxicological Profile

A thorough understanding of the properties of this compound is fundamental to safe handling.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1623-19-4 | [2] |

| Molecular Formula | C₉H₁₅O₄P | [2] |

| Molecular Weight | 218.19 g/mol | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | [3] |

| Boiling Point | 90°C @ 0.1 mm Hg | [2] |

| Density | 1.08 g/cm³ | [2] |

| Refractive Index | 1.4470 to 1.4500 | [2] |

| Solubility | Slightly soluble in Chloroform | [2] |

| Stability | Light and moisture sensitive.[2] Can explode upon heating to about 130°C and polymerizes rapidly on exposure to air.[4] |

Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 | Mouse | Intravenous | 70.8 mg/kg | |

| LDLo | Mouse | Intraperitoneal | 500 mg/kg |

Hazard Statements:

-

H315: Causes skin irritation.[5]

-

H318: Causes serious eye damage.[5]

-

H335: May cause respiratory irritation.[5]

Health and Safety Recommendations

Strict adherence to safety protocols is paramount when working with this compound to minimize exposure and prevent adverse health effects.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in good working order.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

| PPE Type | Specification | Reference |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | [8] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, inspect before use) and a lab coat. For larger quantities or risk of splashing, impervious clothing should be worn. | [7][8] |

| Respiratory Protection | For operations that may generate aerosols or vapors, a NIOSH-approved respirator with an appropriate cartridge is necessary. | [8] |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid inhalation of vapor or mist.[6] Use non-sparking tools and prevent the build-up of electrostatic charge.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from heat, sparks, and open flames. Store separately from incompatible materials such as strong oxidizing agents. The material is light and moisture sensitive and should be stored under an inert atmosphere in an amber vial in a refrigerator.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

| Emergency Situation | Procedure | Reference |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [6] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6] |

| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal. Do not let the chemical enter drains. | [6] |

Waste Disposal

All waste containing this compound must be handled as hazardous waste.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[6] The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[5]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5]

Experimental Protocols (Representative)

While specific, detailed experimental protocols for toxicity testing of this compound are not widely published, the following are representative protocols based on OECD guidelines for the known hazards of the substance.

Acute Dermal Irritation/Corrosion (Representative Protocol based on OECD 404)

-

Objective: To assess the potential of this compound to cause skin irritation.

-

Test System: Healthy, young adult albino rabbits.

-

Methodology:

-

Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.

-

A dose of 0.5 mL of undiluted this compound is applied to a small area (approximately 6 cm²) of the clipped skin.

-

The test site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

-

After 4 hours, the dressing and any residual test substance are removed.

-

The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Dermal reactions are scored according to a standardized grading system.

-

-

Reference: [9]

Acute Eye Irritation/Corrosion (Representative Protocol based on OECD 405)

-

Objective: To determine the potential of this compound to cause serious eye damage.

-

Test System: Healthy, adult albino rabbits.

-

Methodology:

-

A single dose of 0.1 mL of undiluted this compound is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

-

The eyelids are held together for about one second to prevent loss of the material.

-

The eyes are examined at 1, 24, 48, and 72 hours after instillation.

-

Ocular lesions (cornea, iris, and conjunctivae) are scored using a standardized system.

-

The reversibility of any observed effects is also assessed.

-

-

Reference: [10]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Objective: To determine if this compound inhibits acetylcholinesterase (AChE), a common mechanism of organophosphate toxicity.

-